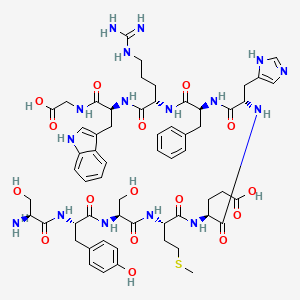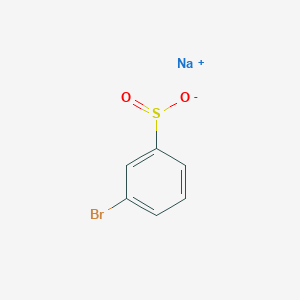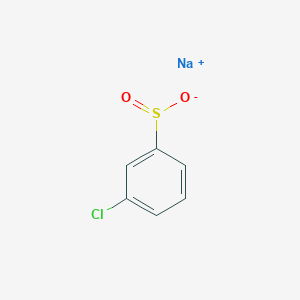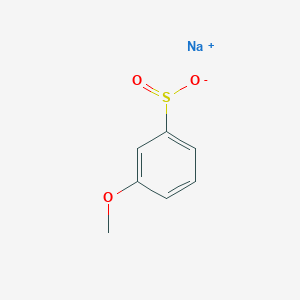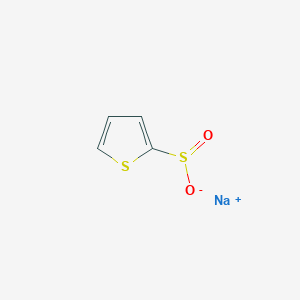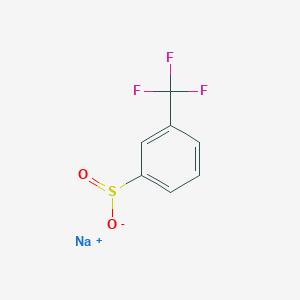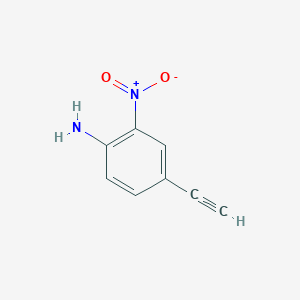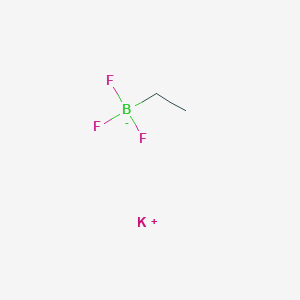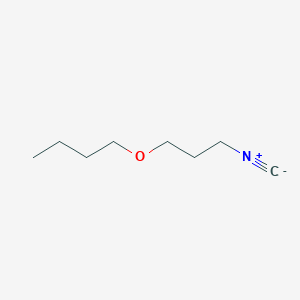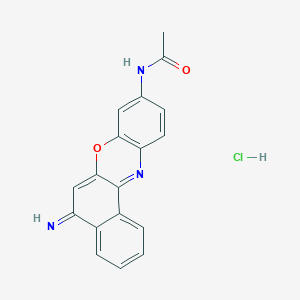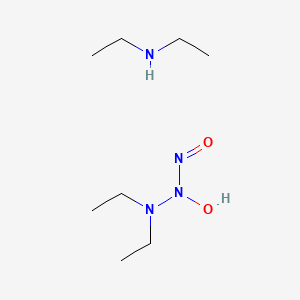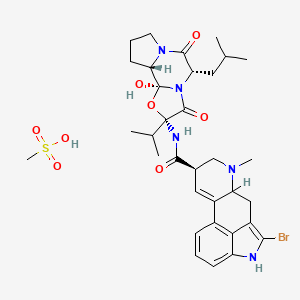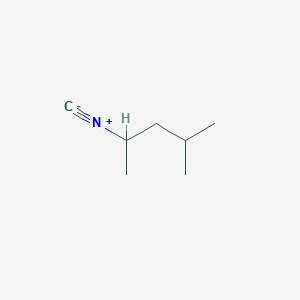
2-Isocyano-4-methylpentane
Übersicht
Beschreibung
2-Isocyano-4-methylpentane is an organic compound characterized by the presence of an isocyano group (-N≡C) attached to a carbon chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of science, including chemistry, biology, and materials science .
Wissenschaftliche Forschungsanwendungen
2-Isocyano-4-methylpentane has a wide range of applications in scientific research:
Chemistry: It is used in multicomponent reactions (MCRs) such as the Ugi reaction, which is valuable for synthesizing complex molecules.
Biology: Its unique reactivity makes it useful in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the synthesis of polymers and materials with specific properties
Vorbereitungsmethoden
The synthesis of 2-Isocyano-4-methylpentane typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method uses phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient, providing high yields and purity . Industrial production methods often involve large-scale synthesis using similar dehydration techniques, ensuring scalability and safety .
Analyse Chemischer Reaktionen
2-Isocyano-4-methylpentane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include isocyanates, amines, and substituted isocyanides .
Wirkmechanismus
The mechanism of action of 2-Isocyano-4-methylpentane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to form covalent bonds with various molecular targets. For example, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways . The isocyano group can also interact with proteins and other macromolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
2-Isocyano-4-methylpentane can be compared with other isocyanides such as 2,2,4-Trimethylpentane and 2-Methylpentane. While these compounds share the isocyano functional group, this compound is unique due to its specific carbon chain structure, which influences its reactivity and applications
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique reactivity and ability to participate in diverse chemical reactions make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in innovative ways.
Eigenschaften
IUPAC Name |
2-isocyano-4-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)5-7(3)8-4/h6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNSVDIGOCZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


